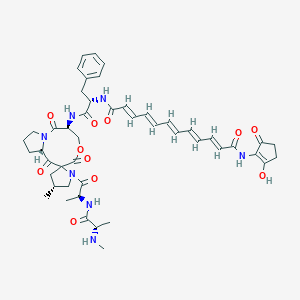

Enopeptin A

Description

Enopeptin A has been reported in Streptomyces with data available.

Properties

IUPAC Name |

(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,36+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKIYTBYJKALOK-BKZRIAMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N7O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Structure of Enopeptin A: A 2D NMR Perspective

For Researchers, Scientists, and Drug Development Professionals

Enopeptin A, a cyclic depsipeptide antibiotic, has garnered interest due to its unique structural features and biological activity. The determination of its complex three-dimensional architecture has been significantly reliant on advanced two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques. This technical guide provides an in-depth overview of the methodologies employed in the structure elucidation of Enopeptin A, with a focus on the core 2D NMR experiments.

Overview of the Structure Elucidation Workflow

The structural determination of Enopeptin A follows a systematic workflow that integrates various analytical techniques. The process begins with the isolation and purification of the compound, followed by the determination of its constituent amino acids. Subsequently, a suite of 2D NMR experiments is conducted to establish the amino acid sequence and the three-dimensional conformation of the molecule.

Amino Acid Analysis

Prior to detailed NMR analysis, the constituent amino acids of Enopeptin A are identified. This is typically achieved through acid hydrolysis of the peptide, followed by chromatographic separation and detection of the individual amino acids. This step provides the fundamental building blocks of the molecule, which is essential for the subsequent interpretation of NMR data.

Two-Dimensional NMR Spectroscopy

2D NMR spectroscopy is the cornerstone of the structure elucidation of Enopeptin A. By correlating nuclear spins through chemical bonds or through space, these experiments provide the necessary information to piece together the complex molecular structure. The primary 2D NMR techniques employed for Enopeptin A are Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[1][2]

Experimental Protocols

Sample Preparation: A purified sample of Enopeptin A is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), to a concentration suitable for NMR analysis.[1][2]

NMR Instrumentation: Experiments are performed on a high-field NMR spectrometer, typically 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of the individual amino acid residues. It establishes correlations between all protons within a coupled spin network.

-

Pulse Sequence: A standard MLEV-17 pulse sequence is commonly used for TOCSY.

-

Mixing Time: A range of mixing times (e.g., 40-100 ms) is often employed to optimize magnetization transfer throughout the spin systems.

-

Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment provides information about protons that are close to each other in space (typically < 5 Å), which is critical for determining the three-dimensional structure. This is achieved by observing the Nuclear Overhauser Effect (NOE) in the rotating frame.[1][2]

-

Pulse Sequence: A standard ROESY pulse sequence with a spin-lock field is utilized.

-

Mixing Time: A mixing time in the range of 150-300 ms (B15284909) is typically used to allow for the buildup of cross-relaxation.

-

Data Acquisition: Similar to TOCSY, a sufficient number of scans are acquired for optimal data quality.

The logical flow of information from these experiments is depicted in the following diagram:

Data Presentation

While specific, detailed quantitative data from the primary literature is not publicly available in comprehensive tables, the structure elucidation process generates extensive datasets. These include:

-

¹H and ¹³C Chemical Shifts: A complete list of proton and carbon chemical shifts for all residues in Enopeptin A.

-

J-Coupling Constants: Scalar coupling constants (³JHNα) are used to derive dihedral angle restraints, providing information about the peptide backbone conformation.

-

NOE-derived Distance Restraints: The intensities of ROESY cross-peaks are translated into upper distance limits between pairs of protons.

These data are then used as constraints in molecular dynamics simulations to generate a family of structures consistent with the experimental data. The final solution structure of Enopeptin A reveals a well-defined cyclic core, while the aliphatic side chain exhibits a higher degree of conformational flexibility.[1][2]

Conclusion

The structure elucidation of Enopeptin A serves as a prime example of the power of 2D NMR spectroscopy in unraveling the intricate architecture of complex natural products. The strategic application of TOCSY and ROESY experiments, coupled with computational modeling, provides the detailed atomic-level information necessary to define its three-dimensional structure in solution. This knowledge is fundamental for understanding its mechanism of action and for guiding future drug development efforts based on the enopeptin scaffold.

References

Enopeptin A and the Dysregulation of ClpP Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a novel mechanism of antibacterial action by targeting the caseinolytic protease P (ClpP).[1][2][3] Unlike conventional antibiotics that inhibit essential cellular processes, Enopeptin A acts as a dysregulator, converting the tightly controlled ClpP protease into an unregulated and destructive enzyme.[2][4] This guide provides an in-depth analysis of the molecular mechanism of Enopeptin A's action on ClpP, compiling available quantitative data, detailing key experimental methodologies, and visualizing the critical pathways and workflows.

Introduction to ClpP Protease and its Regulation

The ClpP protease is a highly conserved serine protease found in bacteria, as well as in the mitochondria and chloroplasts of eukaryotes.[3] It plays a crucial role in protein homeostasis by degrading misfolded or damaged proteins and short-lived regulatory proteins.[3] In its functional state, ClpP assembles into a tetradecameric barrel-shaped complex composed of two stacked heptameric rings, enclosing a central chamber where proteolysis occurs.[2][3][5]

Access to this proteolytic chamber is tightly regulated by axial pores, which are gated by the N-terminal loops of the ClpP subunits.[5] Under normal physiological conditions, ClpP activity is dependent on associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpA.[2][3] These chaperones recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in an ATP-dependent manner.[3]

Enopeptin A's Mechanism of Action: Allosteric Activation of ClpP

Enopeptin A and other ADEPs circumvent the stringent regulation of ClpP by directly binding to the protease and inducing a series of conformational changes that lead to its activation, independent of Clp-ATPases.[2][4]

Binding and Oligomerization

Enopeptin A binds to hydrophobic pockets on the apical and distal surfaces of the ClpP rings, at the interface between adjacent ClpP monomers.[3] This binding site overlaps with the docking site for the regulatory Clp-ATPases, thus competitively inhibiting the formation of the physiological ClpAP or ClpXP protease complexes.[4] In organisms like Bacillus subtilis, where ClpP exists as a monomer, ADEP binding has been shown to trigger its oligomerization into the active tetradecameric form.[2]

Conformational Changes and Pore Opening

Upon binding, Enopeptin A induces a significant conformational change in the ClpP structure. A key event is the ordering of the flexible N-terminal loops into a stable β-hairpin conformation.[6] This structural rearrangement results in the opening of the axial pores, creating a stable channel through which unfolded polypeptides can enter the proteolytic chamber.[6]

Uncontrolled Proteolysis and Cellular Consequences

The ADEP-activated ClpP becomes an unregulated protease that can degrade nascent polypeptide chains and other flexible proteins without the need for a Clp-ATPase.[2][4] One of the most critical cellular targets of this unregulated proteolysis is the cell division protein FtsZ.[4] The degradation of FtsZ by the Enopeptin A-ClpP complex inhibits the formation of the Z-ring, a crucial step in bacterial cell division, leading to cell filamentation and eventual cell death.[4]

Quantitative Data: Enopeptin A Analogs and ClpP Activation

| Compound | Description | Apparent Binding Constant (Kapp) for ClpP Activation (µM) | Reference |

| ADEP Analog 1 | Standard acyldepsipeptide | 0.057 ± 0.004 | [7] |

| ADEP Analog 2 | Depsipeptide bond replaced with an amide bond | 0.10 ± 0.01 | [7] |

| ADEP Analog 3 | L-Pip residue replaced with L-Pro | 5.1 ± 0.4 | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Enopeptin A on ClpP.

ClpP Proteolytic Activity Assay (FITC-Casein Degradation)

This assay measures the general proteolytic activity of ClpP by monitoring the degradation of a fluorescently labeled substrate.

-

Principle: Fluorescein isothiocyanate (FITC)-labeled casein is used as the substrate. In its intact form, the fluorescence of FITC is quenched. Upon proteolytic degradation of casein into smaller peptides, the quenching is relieved, resulting in an increase in fluorescence.[2]

-

Reagents:

-

Purified ClpP protein

-

Enopeptin A (or other ADEPs) dissolved in DMSO

-

FITC-casein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl2, 1 mM DTT)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, FITC-casein (e.g., 100 nM), and purified ClpP (e.g., 200 nM).

-

Add Enopeptin A to the desired final concentration. For a negative control, add an equivalent volume of DMSO. For a positive control, a known ClpP-activating ADEP can be used.

-

Incubate the reaction at 37°C.

-

Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm and 528 nm, respectively).

-

Data can be plotted as fluorescence intensity versus time to determine the rate of proteolysis.

-

In Vitro FtsZ Degradation Assay

This assay specifically assesses the ability of Enopeptin A-activated ClpP to degrade the FtsZ protein.

-

Principle: Purified FtsZ is incubated with ClpP in the presence and absence of Enopeptin A. The degradation of FtsZ is monitored over time by SDS-PAGE and immunoblotting.[4]

-

Reagents:

-

Purified FtsZ protein

-

Purified ClpP protein

-

Enopeptin A

-

ClpP activity buffer (e.g., 50 mM Tris/HCl pH 8, 25 mM MgCl2, 100 mM KCl, 2 mM DTT)[4]

-

SDS-PAGE loading buffer

-

Anti-FtsZ antibody for immunoblotting

-

-

Procedure:

-

Set up reaction mixtures containing ClpP activity buffer, purified FtsZ (e.g., 4 µM), and purified ClpP (e.g., 3 µM).[4]

-

Add Enopeptin A (e.g., 10 µg/mL) to the experimental samples.[4] Add DMSO to the control samples.

-

Incubate all samples at 37°C.[4]

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the samples by SDS-PAGE, followed by Coomassie blue staining or immunoblotting with an anti-FtsZ antibody to visualize the amount of remaining FtsZ.

-

ClpP Oligomerization Assay (Size Exclusion Chromatography)

This method is used to determine if Enopeptin A induces the oligomerization of monomeric ClpP into its active tetradecameric form.

-

Principle: Size exclusion chromatography separates molecules based on their size. Monomeric ClpP will elute later than the larger, oligomeric form.[2]

-

Reagents and Equipment:

-

Purified ClpP protein

-

Enopeptin A

-

Size exclusion chromatography column (e.g., Superdex 75)[2]

-

Chromatography system (e.g., FPLC or HPLC)

-

Running buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

-

Procedure:

-

Incubate purified ClpP (e.g., 10 µM) in the presence or absence of Enopeptin A (e.g., 12 µM) at room temperature for a defined period (e.g., 30 minutes).[2]

-

Load the samples onto a pre-equilibrated size exclusion column.

-

Run the chromatography with an isocratic flow of the running buffer.

-

Monitor the protein elution profile by measuring absorbance at 280 nm.

-

Compare the chromatograms of ClpP with and without Enopeptin A. A shift in the elution peak to an earlier retention time in the presence of Enopeptin A indicates the formation of a higher molecular weight oligomer. The column should be calibrated with known molecular weight standards to estimate the size of the oligomer.

-

Visualizations of Enopeptin A's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the interaction between Enopeptin A and ClpP.

Caption: Signaling pathway of Enopeptin A action on ClpP.

Caption: Experimental workflow for studying Enopeptin A-ClpP interaction.

Caption: Logical relationship of Enopeptin A-induced FtsZ degradation.

Conclusion

Enopeptin A represents a promising class of antibiotics with a unique mode of action that involves the allosteric activation of the ClpP protease. By converting ClpP into an uncontrolled proteolytic machine, Enopeptin A triggers the degradation of essential proteins like FtsZ, ultimately leading to bacterial cell death. This mechanism of "lethal activation" is a departure from traditional antibiotic strategies and offers a potential avenue for combating antibiotic-resistant bacteria. Further research into the structure-activity relationships of Enopeptin A and other ADEPs, along with detailed characterization of their interactions with ClpP from various pathogenic species, will be crucial for the development of novel therapeutics based on this fascinating mechanism.

References

- 1. Acyldepsipeptide Probes Facilitate Specific Detection of Caseinolytic Protease P Independent of Its Oligomeric and Activity State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibiotic ADEP reprogrammes ClpP, switching it from a regulated to an uncontrolled protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. song.korea.ac.kr [song.korea.ac.kr]

- 4. pnas.org [pnas.org]

- 5. Activation of ClpP protease by ADEP antibiotics: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyldepsipeptide Antibiotics Induces the Formation of a Structured Axial Channel in ClpP: a Model for the ClpX/ClpA Bound State of ClpP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consequences of Depsipeptide Substitution on the ClpP Activation Activity of Antibacterial Acyldepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

Enopeptin A: A Technical Guide to its Potent Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A, also known as Acyldepsipeptide 1 (ADEP1), is a novel depsipeptide antibiotic with significant promise in combating the growing threat of antibiotic-resistant Gram-positive bacteria. This technical guide provides an in-depth analysis of the biological activity of Enopeptin A, focusing on its unique mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Enopeptin A and its synthetic analogs represent a new class of antibiotics that do not target conventional biosynthetic pathways but rather activate a key bacterial protease, leading to cellular self-destruction. This guide is intended to be a comprehensive resource for researchers and drug development professionals working on novel antimicrobial strategies.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of Enopeptin A and its potent analog, ADEP4, has been demonstrated against a range of clinically significant Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the reported MIC values for Enopeptin A (ADEP1) and ADEP4 against various Gram-positive bacteria.

| Compound | Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Enopeptin A (ADEP1) | Staphylococcus aureus | 6.3 | 8.8 | [1] | |

| Enopeptin A (ADEP1) | Staphylococcus aureus | MRSA | IC50: 8.76 | [1] | |

| ADEP4 | Staphylococcus aureus | MRSA | 0.05 | 0.065 | [1] |

| ADEP4 | Vancomycin-Resistant Enterococci (VRE) | ≤0.01 | [1] |

Mechanism of Action: Dysregulation of ClpP Protease

Enopeptin A employs a novel mechanism of action that is distinct from currently available antibiotics. Instead of inhibiting essential cellular processes, it activates and dysregulates the caseinolytic protease (ClpP).

Under normal physiological conditions, ClpP is a tightly regulated protease that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), is responsible for the degradation of misfolded or damaged proteins, thereby maintaining protein homeostasis. The access to the proteolytic chamber of the ClpP barrel is restricted by N-terminal loops that act as a gate.

Enopeptin A binds to a hydrophobic pocket on the surface of ClpP, which is also the binding site for the activating ATPases. This binding induces a conformational change in ClpP, leading to the opening of the axial pore. This "open-gate" conformation allows for the unregulated and uncontrolled degradation of cellular proteins, irrespective of their folding state.

One of the primary and most sensitive targets of this uncontrolled proteolysis is the essential cell division protein FtsZ. FtsZ is a structural homolog of eukaryotic tubulin and is crucial for the formation of the Z-ring at the site of cell division. The degradation of FtsZ by the Enopeptin A-activated ClpP complex disrupts the formation of the Z-ring, leading to an inhibition of cell division and ultimately, bacterial cell death.

The following diagram illustrates the signaling pathway of Enopeptin A's mechanism of action:

Caption: Mechanism of Enopeptin A action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the MIC of Enopeptin A against Gram-positive bacteria using the broth microdilution method.

Materials:

-

Enopeptin A stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Enopeptin A Dilutions:

-

Prepare a series of twofold dilutions of the Enopeptin A stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Enopeptin A that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

The following diagram provides a workflow for the MIC determination protocol:

References

Unraveling Enopeptin A: A Technical Guide to its Anti-Bacteriophage Potential (A Literature Review)

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Executive Summary

Enopeptin A, a depsipeptide antibiotic, has been identified as possessing anti-bacteriophage properties. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its activity. Initial research from 1991 highlighted Enopeptin A as a novel compound with the ability to counteract bacteriophages. While the full scope of its anti-phage mechanism is not extensively detailed in recent literature, its well-documented antibacterial mode of action offers significant insights into its potential therapeutic applications. This document aims to consolidate the existing knowledge, present available data in a structured format, and outline the experimental approaches that have been used to characterize this and similar compounds.

Note to the Reader: The foundational 1991 study by Osada et al., which first described the anti-bacteriophage activity of Enopeptin A, is not widely available in its full text. Consequently, this guide is based on subsequent research that primarily focuses on the antibacterial properties of Enopeptin A and the broader class of acyldepsipeptide (ADEP) antibiotics. The anti-bacteriophage-specific quantitative data and protocols from the original study are therefore not included. This guide instead leverages the extensive data on its antibacterial mechanism to infer and propose potential avenues for its anti-bacteriophage applications.

Introduction to Enopeptin A

Enopeptin A is a cyclic acyldepsipeptide antibiotic isolated from Streptomyces sp. RK-1051[1]. It belongs to a class of antibiotics known as ADEPs, which have garnered significant interest due to their novel mechanism of action against Gram-positive bacteria[1][2][3]. Unlike traditional antibiotics that inhibit essential bacterial processes, ADEPs act by dysregulating the caseinolytic protease (ClpP)[1][2][3]. This unique mode of action makes them effective against persistent and non-growing bacteria[1].

Antibacterial Mechanism of Action: A Potential Analogy for Anti-Bacteriophage Activity

The primary molecular target of Enopeptin A and other ADEPs is the ClpP protease[1][2][3]. In its natural state, ClpP is an ATP-dependent protease that requires an associated ATPase for substrate recognition and unfolding. ADEPs bind to ClpP and convert it into an unregulated proteolytic machine that can degrade proteins indiscriminately without the need for ATPases[1]. This leads to the degradation of essential cellular proteins, ultimately causing bacterial cell death[1].

The connection to its anti-bacteriophage activity could be multifaceted. One hypothesis is that by targeting the host bacterium's essential machinery, Enopeptin A indirectly inhibits phage replication. Another possibility is a more direct interaction with phage components or processes, though this remains speculative without the original research data.

Signaling Pathway of ADEP-Mediated ClpP Activation

References

Unveiling Enopeptin A: A Technical Guide to its Microbial Origin and Fermentation

For Immediate Release

This technical guide provides an in-depth exploration of Enopeptin A, a depsipeptide antibiotic with significant anti-bacteriophage activity. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the producing organism, detailed fermentation conditions, and experimental protocols.

The Producing Microorganism: A Member of the Streptomyces Genus

Enopeptin A is a secondary metabolite produced by a strain of the bacterial genus Streptomyces. While the original discovery by Osada et al. in 1991 identified the producer as a Streptomyces species, subsequent research has pointed to Streptomyces sp. RK-1051 as a producer of the related compound, Enopeptin B, suggesting it is a likely candidate for Enopeptin A production as well.[1] The Streptomyces genus is renowned for its ability to produce a wide array of bioactive compounds, including many clinically important antibiotics.

Fermentation Parameters for Enopeptin A Production

Optimal production of Enopeptin A through fermentation requires careful control of various physical and chemical parameters. While the specific details from the original discovery are not fully available, extensive research on antibiotic production by Streptomyces species provides a strong framework for optimizing Enopeptin A yield. Key parameters include the composition of the fermentation medium, pH, temperature, aeration, and incubation time.

Media Composition

The choice of carbon and nitrogen sources in the fermentation medium is critical for maximizing the production of secondary metabolites like Enopeptin A.

Table 1: Typical Media Components for Streptomyces Fermentation

| Component Category | Examples | Typical Concentration Range (g/L) |

| Carbon Sources | Glucose, Starch, Glycerol, Maltose | 20 - 50 |

| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, Casamino Acids, Ammonium Sulfate | 5 - 20 |

| Minerals & Trace Elements | K₂HPO₄, MgSO₄·7H₂O, NaCl, FeSO₄·7H₂O, CaCO₃ | 0.5 - 5 |

Fermentation Conditions

The physical environment of the fermentation process must be tightly controlled to ensure optimal growth of the Streptomyces strain and subsequent production of Enopeptin A.

Table 2: Optimized Physical Parameters for Streptomyces Fermentation

| Parameter | Optimal Range |

| pH | 6.0 - 8.0 |

| Temperature | 28 - 37 °C |

| Agitation | 150 - 250 rpm |

| Incubation Time | 5 - 10 days |

Experimental Protocols

Isolation and Cultivation of the Producing Organism

The initial step involves the isolation of the Streptomyces strain from its natural environment, typically soil.

Experimental Workflow for Isolation and Cultivation

References

Enopeptin A: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enopeptin A is a cyclic acyldepsipeptide (ADEP) antibiotic first isolated from Streptomyces sp. RK-1051.[1] As a member of the ADEP class of antibiotics, Enopeptin A exhibits a novel mechanism of action by targeting and dysregulating the caseinolytic protease (ClpP).[2][3] This mode of action, distinct from conventional antibiotics that typically inhibit cellular processes, involves the activation of ClpP to induce uncontrolled protein degradation, leading to bacterial cell death.[2][3] Enopeptin A has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest for the development of new antimicrobial therapies.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of Enopeptin A, its mechanism of action, and available experimental data.

Physicochemical Properties

Enopeptin A is a complex depsipeptide with a distinct molecular structure that dictates its physical and chemical characteristics. A summary of its key properties is provided in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | (2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide | PubChem CID: 10260129 |

| CAS Number | 139601-96-0 | MedchemExpress |

| Molecular Formula | C47H57N7O11 | [Biousatralis], MedchemExpress |

| Molecular Weight | 896.00 g/mol | MedchemExpress |

| Property | Value | Reference |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. | |

| pKa | Not specified in available literature. | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [Biousatralis] |

| Storage | Long-term storage at -20°C. | [Biousatralis] |

Spectroscopic Data

The structure of Enopeptin A was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

While a detailed fragmentation pattern for Enopeptin A is not explicitly provided in the reviewed literature, its molecular weight has been confirmed by mass spectrometry. The general fragmentation of depsipeptides involves cleavage at the amide and ester bonds within the cyclic core, as well as fragmentation of the side chains.

Biological Activity and Mechanism of Action

Enopeptin A is effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MIC = 25 μg/mL), and some Gram-negative bacteria such as mutant strains of E. coli and P. aeruginosa (MICs = 200 μg/mL).[1] It is not reported to be active against fungi.[1]

The primary mechanism of action of Enopeptin A and other ADEPs is the activation and dysregulation of the bacterial ClpP protease.[2][3] In its natural state, ClpP is a tightly regulated protease that requires an associated ATPase (e.g., ClpA or ClpX) to recognize, unfold, and translocate substrate proteins into its proteolytic chamber. ADEPs bypass this regulatory mechanism.

The signaling pathway for ClpP activation by Enopeptin A can be visualized as follows:

Enopeptin A binds to a hydrophobic pocket on the surface of the ClpP heptameric rings.[2] This binding event induces an allosteric conformational change in the ClpP complex, causing the axial pores to open.[2] This "open-gate" conformation allows for the unregulated entry and degradation of unfolded proteins and nascent polypeptide chains without the need for the associated Clp-ATPases.[3] The resulting widespread and uncontrolled proteolysis disrupts essential cellular functions, ultimately leading to bacterial cell death.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and analysis of Enopeptin A are not fully available in the readily accessible scientific literature. The original discovery and structure elucidation were reported in 1991.[4] The following outlines a general workflow based on common methods for the isolation of microbial secondary metabolites.

General Isolation and Purification Workflow

References

Enopeptin A and the Acyldepsipeptide Class: A Technical Guide to a Novel Antibacterial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. The acyldepsipeptide (ADEP) class of antibiotics, including Enopeptin A, represents a promising frontier in this endeavor. Unlike traditional antibiotics that inhibit essential cellular processes, ADEPs act by dysregulating the caseinolytic protease (ClpP), converting it into an uncontrolled proteolytic machine that digests cellular proteins, ultimately leading to bacterial cell death. This technical guide provides an in-depth overview of Enopeptin A as a member of the ADEP class, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Introduction to Acyldepsipeptides (ADEPs) and Enopeptin A

Acyldepsipeptides are a class of cyclic peptides first isolated from bacteria.[1] Natural ADEPs, such as Enopeptin A and B, were discovered in the culture broth of Streptomyces species.[1][2] These compounds have garnered significant interest due to their potent antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2]

Enopeptin A is a cyclodepsipeptide with the molecular formula C47H57N7O11.[3][4] Its unique structure features a macrocyclic core and a hydrophobic side chain, which are crucial for its biological activity.[5] The ADEP class is characterized by its novel mode of action: the activation of the bacterial ClpP protease.[1] This mechanism is distinct from all currently approved antibiotics, which primarily function through inhibition of cellular pathways.[1]

Chemical Structures:

-

Enopeptin A:

-

Acyldepsipeptide 4 (ADEP4): A synthetic, optimized analog of natural ADEPs with enhanced potency.[5][6]

Mechanism of Action: Dysregulation of ClpP Protease

The primary target of ADEPs is the highly conserved bacterial protease, ClpP.[9][10] In its physiological state, ClpP is a tightly regulated, barrel-shaped tetradecameric serine protease.[10][11] Its proteolytic activity is dependent on associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpA or ClpX.[9][12] These chaperones recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP in an ATP-dependent manner.[9]

ADEPs disrupt this regulatory mechanism in a multifaceted manner:

-

Binding and Activation: ADEPs bind to hydrophobic pockets on the apical surface of the ClpP barrel, the same sites typically occupied by the Clp-ATPases.[13] This binding induces a conformational change in ClpP, leading to the opening of the axial pores that are normally gated.[9][13]

-

Uncontrolled Proteolysis: The open-gate conformation allows unfolded or intrinsically unstructured proteins to enter the proteolytic chamber of ClpP without the need for a Clp-ATPase.[1][10] This results in the uncontrolled degradation of a wide range of cellular proteins.[1]

-

Inhibition of Regulated Proteolysis: By competing with Clp-ATPases for binding to ClpP, ADEPs also inhibit the degradation of specific substrates that are normally targeted by the ClpXP or ClpAP machinery.[10][13]

-

Cellular Consequences: The dysregulation of ClpP has catastrophic consequences for the bacterial cell. A primary target of the ADEP-activated ClpP is the cell division protein FtsZ.[1][13] The degradation of FtsZ prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual lysis.[1] Additionally, the uncontrolled degradation of nascent polypeptide chains emerging from the ribosome contributes to cellular demise.[10]

Signaling Pathway of ADEP-Mediated ClpP Activation

Quantitative Data

The antibacterial potency of ADEPs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of ADEP4 Against Various Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.024 | [7] |

| Staphylococcus aureus | MW2 (MRSA) | Not specified, but effective in vivo | [8] |

| Streptococcus pneumoniae | - | As low as 0.00002 | [8] |

| Enterococcus faecalis | - | As low as 0.00002 | [8] |

| Enterococcus faecium | (VRE) | Sub-µM to nM range | [14] |

| Enterococcus faecalis | (VRE) | Sub-µM to nM range | [14] |

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Table 2: Enopeptin A Antibacterial Activity

| Bacterial Type | Activity | Reference |

| Gram-positive bacteria | Potent activity | [4] |

| Gram-negative bacteria | Potent activity | [4] |

| MRSA | Potent activity | [4] |

Note: Specific MIC values for Enopeptin A are not as widely reported in the provided literature as those for the optimized ADEP4.

Experimental Protocols

ClpP Activity Assay: FITC-Casein Degradation

This assay measures the proteolytic activity of ClpP by monitoring the degradation of fluorescein (B123965) isothiocyanate (FITC)-labeled casein. In its intact form, the fluorescence of FITC-casein is quenched. Upon degradation by ClpP, the release of smaller peptides alleviates this quenching, resulting in an increase in fluorescence.[10][15]

Materials:

-

Purified ClpP protein

-

ADEP compound (e.g., Enopeptin A or ADEP4) dissolved in DMSO

-

FITC-casein substrate

-

Assay Buffer (e.g., PZ buffer: 25 mM HEPES, 200 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol, pH 7.6)[16]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Assay Setup:

-

In a 96-well black microplate, add 1 µL of DMSO (negative control) or the ADEP compound at various concentrations to the respective wells.[16]

-

Add 80 µL of the ClpP working solution to each well.[16]

-

Include a positive control, which could be a known activator of ClpP or ClpP in complex with its cognate Clp-ATPase.

-

Incubate the plate at 37°C for 15 minutes to allow for ADEP-ClpP interaction.[16]

-

-

Initiation of Reaction:

-

Add 20 µL of the FITC-casein substrate solution to each well to initiate the reaction. The final concentration of ClpP would be 1 µM.[16]

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[10]

-

-

Data Analysis:

-

Calculate the rate of FITC-casein degradation by determining the initial linear slope of the fluorescence increase over time.

-

Plot the rate of degradation as a function of ADEP concentration to determine the activation profile.

-

Experimental Workflow: FITC-Casein Degradation Assay

In Vitro FtsZ Degradation Assay

This assay directly assesses the ability of ADEP-activated ClpP to degrade the FtsZ protein.

Materials:

-

Purified ClpP protein

-

Purified FtsZ protein

-

ADEP compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl2, 2 mM DTT)[10]

-

SDS-PAGE reagents and equipment

-

Coomassie Brilliant Blue stain or antibodies for Western blotting

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Reaction Buffer, purified FtsZ protein, and purified ClpP protein.

-

Prepare a control reaction without the ADEP compound (add DMSO vehicle instead).

-

Initiate the reaction by adding the ADEP compound to the experimental tube. A typical concentration for ADEP2 is 10 µg/mL.[1]

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C.[1]

-

Take aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Analysis:

-

Separate the protein samples by SDS-PAGE.

-

Visualize the proteins by Coomassie Brilliant Blue staining or perform a Western blot using anti-FtsZ antibodies to detect the disappearance of the FtsZ band over time.[1]

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications as described in the literature.[17][18][19]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

ADEP compound

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB.

-

Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).[19]

-

-

Serial Dilution of ADEP:

-

In a 96-well plate, perform a two-fold serial dilution of the ADEP compound in MHB. The final volume in each well should be 50 µL.[17]

-

Include a growth control well (MHB with inoculum, no ADEP) and a sterility control well (MHB only).

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.[17]

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the ADEP compound that completely inhibits visible bacterial growth.

-

Logical Relationship: Consequences of ClpP Dysregulation

Conclusion

Enopeptin A and the broader class of acyldepsipeptides represent a paradigm shift in antibiotic development. Their unique mechanism of action, which involves the hyperactivation of the ClpP protease, offers a promising strategy to combat antibiotic-resistant bacteria. This technical guide has provided a comprehensive overview of the core principles underlying ADEP activity, from their molecular interactions with ClpP to the resulting cellular consequences. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this exciting class of antibacterial agents. Further research into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and potential for resistance development will be crucial in translating the promise of ADEPs into clinical reality.

References

- 1. pnas.org [pnas.org]

- 2. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]

- 3. Enopeptin A | C47H57N7O11 | CID 10260129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Acyldepsipeptide Antibiotics – Current State of Knowledge – PJM ONLINE [pjmonline.org]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. A Conformationally Constrained Cyclic Acyldepsipeptide Is Highly Effective in Mice Infected with Methicillin-Susceptible and -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. song.korea.ac.kr [song.korea.ac.kr]

- 10. The antibiotic ADEP reprogrammes ClpP, switching it from a regulated to an uncontrolled protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of ClpP protease by ADEP antibiotics: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Acyldepsipeptide Probes Facilitate Specific Detection of Caseinolytic Protease P Independent of Its Oligomeric and Activity State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. microbe-investigations.com [microbe-investigations.com]

The Depsipeptide Architecture of Enopeptin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, presents a unique molecular architecture with significant therapeutic potential. Isolated from Streptomyces sp. RK-1051, this cyclic depsipeptide exhibits notable antibacterial activity against Gram-positive bacteria, including resistant strains, and intriguing anti-bacteriophage properties. Its mechanism of action, involving the dysregulation of the caseinolytic protease (ClpP), represents a novel strategy for antimicrobial intervention. This technical guide provides a comprehensive overview of the structural elucidation, biological activity, and mechanism of action of Enopeptin A, with a focus on the quantitative data and experimental methodologies that underpin our current understanding of this promising natural product.

Core Structure and Physicochemical Properties

Enopeptin A is a cyclic depsipeptide characterized by a macrocyclic core and a distinctive polyene side chain. The core is composed of amino acid and hydroxy acid residues linked by both amide and ester bonds, the latter defining it as a depsipeptide.

Table 1: Physicochemical Properties of Enopeptin A

| Property | Value | Reference |

| Molecular Formula | C47H57N7O11 | [1] |

| Molecular Weight | 896.0 g/mol | [1] |

| Appearance | Pale yellow powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | [1] |

| Producing Organism | Streptomyces sp. RK-1051 | [2] |

Structural Elucidation

The determination of Enopeptin A's complex structure was accomplished through a combination of spectroscopic techniques and chemical degradation.

Amino Acid and Fatty Acid Composition

Acid hydrolysis of Enopeptin A, followed by chromatographic analysis, revealed the constituent amino and hydroxy acids. The polyene fatty acid side chain was identified through analysis of the hydrolysis products and spectroscopic data.

Table 2: Constituent Moieties of Enopeptin A

| Component | Identity |

| Amino Acids | L-Alanine, D-Pipecolic Acid, N-Methyl-L-Alanine, L-Valine, L-Phenylalanine |

| Hydroxy Acid | 3-hydroxy-2,4-dimethylpentanoic acid |

| Fatty Acid | (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenoic acid |

Spectroscopic Data

High-resolution mass spectrometry and multidimensional NMR spectroscopy were pivotal in elucidating the connectivities and stereochemistry of the constituent residues.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of Enopeptin A. High-resolution mass spectrometry (HR-MS) and tandem MS/MS experiments provided fragmentation data that helped to sequence the peptide and identify the side chain.

Table 3: Key Mass Spectrometry Data for Enopeptin A

| Ion | m/z (observed) | Interpretation |

| [M+H]+ | 896.4118 | Protonated molecule |

| [M+Na]+ | 918.3937 | Sodiated adduct |

| Fragments | Data not available in search results | Would correspond to losses of amino acid residues and side chain components |

Extensive 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, ROESY) NMR studies in DMSO-d₆ were conducted to establish the full covalent structure and solution conformation of Enopeptin A.[3] The rotating-frame Overhauser effect (ROE) data were particularly crucial for determining the three-dimensional fold of the cyclic core.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Enopeptin A (in DMSO-d₆)

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data not available in search results. A comprehensive table of chemical shifts would be presented here. |

Experimental Protocols

Isolation and Purification of Enopeptin A

Enopeptin A was isolated from the culture broth of Streptomyces sp. RK-1051.[2][4]

-

Fermentation: Streptomyces sp. RK-1051 is cultured in a suitable production medium under aerobic conditions.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compound is extracted from the mycelial cake using an organic solvent such as acetone (B3395972) or methanol.

-

Solvent Partitioning: The crude extract is concentrated and subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to remove highly polar and non-polar impurities.

-

Chromatography: The enriched extract is subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure Enopeptin A.

Amino Acid Analysis

-

Hydrolysis: A sample of pure Enopeptin A is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The resulting amino acid hydrolysate is derivatized, for example, with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.

-

Analysis: The PTC-amino acids are analyzed by reverse-phase HPLC with UV detection and compared to derivatized amino acid standards to determine the identity and stoichiometry of the constituent amino acids.

Biological Activity

Enopeptin A displays potent activity against a range of Gram-positive bacteria and also exhibits anti-bacteriophage effects.[2]

Table 5: Antibacterial Activity of Enopeptin A (MIC, µg/mL)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 12.5 |

| Enterococcus faecalis | 25 |

| Gram-negative bacteria | >200 |

| Fungi | >200 |

Anti-bacteriophage Activity

Enopeptin A was found to inhibit the plaque formation of bacteriophage ΦB at a concentration of 5 µ g/disk in an agar (B569324) diffusion assay.[2]

Mechanism of Action: ClpP Activation

Enopeptin A, like other ADEPs, does not inhibit a specific biosynthetic pathway but rather acts by aberrantly activating the intracellular serine protease ClpP.[5] In its native state, ClpP is a barrel-shaped tetradecameric complex whose proteolytic activity is tightly regulated by associated AAA+ ATPases (e.g., ClpX, ClpA). These ATPases recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

ADEPs bind to the apical surface of the ClpP barrel, in the same pockets where the ATPases would normally dock. This binding induces a conformational change in ClpP, opening the axial pores and dysregulating its proteolytic activity. As a result, ClpP begins to degrade folded and unfolded proteins indiscriminately, leading to cellular chaos and eventual cell death.

Caption: Enopeptin A binds to and dysregulates the ClpP protease.

Conclusion

Enopeptin A stands out as a depsipeptide with a compelling combination of structural novelty and a unique mechanism of action. Its ability to activate and dysregulate the ClpP protease offers a promising avenue for the development of new antibiotics, particularly in the face of growing resistance to conventional drugs. The detailed structural and biological data presented in this guide provide a solid foundation for further research into the synthesis of more potent and pharmacokinetically optimized analogs, as well as for a deeper exploration of its full therapeutic potential.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. SOLUTION CONFORMATION OF ENOPEPTIN A, A DEPSIPEPTIDE ANTIBIOTIC, USING 2D NMR AND RESTRAINED MOLECULAR DYNAMICS STUDIES [jstage.jst.go.jp]

- 4. Biological evaluation of neopeptins isolated from a Streptomyces strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies against methicillin-resistant Staphylococcus aureus persisters - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Enopeptin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of Enopeptin A, a novel depsipeptide antibiotic. Enopeptin A belongs to the acyldepsipeptide (ADEP) class of antibiotics, which possess a unique mechanism of action against Gram-positive bacteria. This document summarizes the core findings from its initial characterization, including its antimicrobial and anti-bacteriophage activities, and delves into the detailed experimental methodologies and the elucidated mechanism of action.

Quantitative Data Summary

The initial characterization of Enopeptin A demonstrated its potent biological activities. The following tables summarize the key quantitative data from these early in vitro assessments.

Table 1: Antibacterial Activity of Enopeptin A

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 2-fold lower MIC than Enopeptin B[1] |

| Streptococcus pneumoniae | 2-fold lower MIC than Enopeptin B[1] |

| Enterococcus faecalis | 2-fold lower MIC than Enopeptin B[1] |

| Enterococcus faecium | 2-fold lower MIC than Enopeptin B[1] |

Note: Specific MIC values from the initial 1991 study by Osada et al. are not available in the public domain abstracts. The data presented reflects comparative potency as noted in later studies.

Table 2: Anti-Bacteriophage Activity of Enopeptin A

| Bacteriophage | Activity Metric | Value |

| Phage J1 | Plaque Formation Inhibition | Data from initial study not available in abstracts[2] |

Experimental Protocols

The following sections detail the likely methodologies employed in the initial in vitro studies of Enopeptin A, based on standard practices for antimicrobial and antiviral testing.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Enopeptin A was likely determined using a broth microdilution method. This technique is a standard for assessing the susceptibility of microorganisms to antimicrobial agents[3][4][5].

Protocol: Broth Microdilution Assay

-

Preparation of Enopeptin A dilutions: A stock solution of Enopeptin A is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum preparation: The bacterial strains to be tested are cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter).

-

Inoculation: Each well of the microtiter plate containing the Enopeptin A dilutions is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

MIC determination: The MIC is determined as the lowest concentration of Enopeptin A that completely inhibits visible growth of the bacteria.

Anti-Bacteriophage Activity Assay

The anti-bacteriophage activity of Enopeptin A was likely assessed using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the lytic cycle of a bacteriophage[6][7].

Protocol: Plaque Reduction Assay

-

Preparation of Host Bacteria: A culture of the host bacterium for the target bacteriophage is grown to a logarithmic phase.

-

Phage and Compound Incubation: A known concentration of the bacteriophage is incubated with various concentrations of Enopeptin A for a defined period.

-

Infection and Plating: The phage-Enopeptin A mixture is then added to the host bacterial culture and incubated briefly to allow for phage adsorption. This mixture is then added to molten soft agar (B569324) and poured as an overlay on a solid agar plate.

-

Incubation: The plates are incubated until plaques (zones of bacterial lysis) are visible in the control plates (phage without Enopeptin A).

-

Quantification: The number of plaques in the presence of Enopeptin A is compared to the number of plaques in the control. The concentration of Enopeptin A that causes a significant reduction in the number of plaques is determined.

Signaling Pathways and Mechanism of Action

Enopeptin A, as an acyldepsipeptide, does not target a conventional enzymatic pathway but rather dysregulates a key cellular protease, the caseinolytic protease P (ClpP).

Activation of ClpP Protease

The primary mechanism of action of Enopeptin A is the activation and dysregulation of the ClpP protease[8]. In its normal state, ClpP is a barrel-shaped tetradecameric serine protease whose proteolytic activity is tightly regulated by associated AAA+ ATPases (e.g., ClpA, ClpX). These ATPases recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

Enopeptin A binds to a hydrophobic pocket on the surface of the ClpP heptamer, inducing a conformational change that opens the axial pore of the protease. This opening allows for the unregulated degradation of proteins within the cell, leading to cell death.

Experimental Workflows

The logical flow of the initial in vitro evaluation of a novel antibiotic like Enopeptin A can be visualized as follows.

References

- 1. Restriction of the Conformational Dynamics of the Cyclic Acyldepsipeptide Antibiotics Improves Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enopeptin A, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. asm.org [asm.org]

- 7. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Natural Variants and Analogs of Enopeptin A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enopeptin A and the Acyldepsipeptide Antibiotics

Enopeptin A is a naturally occurring cyclic acyldepsipeptide (ADEP) antibiotic with a novel mechanism of action that has garnered significant interest in the field of antimicrobial drug discovery. Originally isolated from the fermentation broth of Streptomyces hawaiiensis, Enopeptin A, also known as A54556A, is the prototypical member of the ADEP class of compounds[1]. These molecules have demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP)[1].

The unique therapeutic potential of Enopeptins lies in their unprecedented mechanism of action. Unlike conventional antibiotics that typically inhibit essential cellular processes, ADEPs act by dysregulating the caseinolytic protease P (ClpP)[1]. This dysregulation leads to uncontrolled proteolysis within the bacterial cell, ultimately causing cell death. This novel mode of action presents a promising avenue for combating antibiotic resistance.

This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of Enopeptin A, their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study and development.

Natural Variants and Analogs of Enopeptin A

Natural Variants: The A54556 Antibiotic Complex

Enopeptin A is part of a larger family of closely related natural products known as the A54556 antibiotic complex, all produced by Streptomyces hawaiiensis NRRL 15010. These natural congeners share a common macrocyclic core but differ in the acylation of the N-terminal phenylalanine residue and the methylation of a proline residue.

Table 1: Natural Variants of the A54556 Antibiotic Complex

| Compound | Acyl Side Chain | Proline Methylation |

| Enopeptin A (A54556A) | (2E,4E,6E)-octa-2,4,6-trienoyl | N-methylproline |

| A54556B | (2E,4E)-octa-2,4-dienoyl | N-methylproline |

| A54556C | (Z)-octa-4-enoyl | N-methylproline |

| A54556D | n-octanoyl | N-methylproline |

| A54556E | (2E,4E,6E)-octa-2,4,6-trienoyl | Proline |

| A54556F | (2E,4E)-octa-2,4-dienoyl | Proline |

The biosynthesis of these natural variants is governed by a dedicated biosynthetic gene cluster in S. hawaiiensis. This cluster contains the necessary genes for the non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling the peptide core, as well as enzymes for the synthesis of the unusual fatty acid side chains and for proline methylation.

Synthetic Analogs: Enhancing Potency and Pharmacokinetic Properties

Intensive research efforts have focused on the chemical synthesis and modification of the Enopeptin scaffold to improve its antibacterial efficacy, metabolic stability, and pharmacokinetic profile. These synthetic analogs, often referred to generally as ADEPs, have led to the development of compounds with significantly enhanced potency.

One of the most notable synthetic analogs is ADEP4 . This compound features a simplified and more stable monounsaturated fatty acid side chain, which contributes to improved metabolic stability compared to the polyene chains of the natural products. Further optimization led to the development of conformationally constrained analogs, such as ADEP B315 , which exhibit exceptional in vitro activity.

Mechanism of Action: Dysregulation of the ClpP Protease

The primary molecular target of Enopeptin A and its analogs is the highly conserved bacterial protease, ClpP. In its native state, ClpP is a barrel-shaped tetradecameric serine protease that requires an associated ATPase (e.g., ClpA, ClpX) for substrate recognition, unfolding, and translocation into the proteolytic chamber. The activity of the ClpAP or ClpXP complex is tightly regulated to ensure proper protein homeostasis.

Enopeptins disrupt this regulation by binding to the apical surface of the ClpP barrel, in the same hydrophobic pockets where the ATPase partners normally dock. This binding event induces a conformational change in ClpP, leading to the opening of the axial pores and the activation of the proteolytic sites, even in the absence of the ATPase partner. This uncontrolled activation turns ClpP into a destructive protease that indiscriminately degrades nascent polypeptide chains and other unfolded proteins, ultimately leading to bacterial cell death.

References

The Architecture of Acyl-Peptide Biosynthesis: A Technical Guide to the Enopeptin A Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, exhibits potent antimicrobial activity through a novel mechanism of action involving the dysregulation of the caseinolytic protease (ClpP). Produced by Streptomyces species, its complex chemical structure, featuring a depsipeptide core, a polyene side chain, and non-proteinogenic amino acids, points to a sophisticated biosynthetic pathway. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Enopeptin A. Due to the limited availability of direct research on the Enopeptin A gene cluster from its native producer, Streptomyces sp. RK-1051, this guide presents a robust hypothetical model based on the well-characterized biosynthetic gene cluster of the closely related ADEP1 from Streptomyces hawaiiensis NRRL 15010.[1][2] This document outlines the genetic organization, the key enzymatic players including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), and the biosynthetic steps for the formation of its unique precursors. Detailed experimental protocols for studying such pathways and quantitative data from homologous systems are provided to facilitate further research and drug development efforts in this promising class of antibiotics.

Introduction

Enopeptin A is a cyclic acyldepsipeptide antibiotic first isolated from the culture broth of Streptomyces sp. RK-1051.[3] It is characterized by a depsipeptide macrocycle, a pentaenone side chain, and the inclusion of unusual amino acids such as N-methylalanine and 4-methylproline.[4] The acyldepsipeptides, including Enopeptin A, represent a promising class of antibiotics due to their unique mechanism of action which involves the activation, rather than inhibition, of the bacterial ClpP protease, leading to uncontrolled proteolysis and cell death.[5] This novel mode of action makes them attractive candidates for combating multidrug-resistant pathogens.

The complex structure of Enopeptin A strongly suggests its biosynthesis is orchestrated by a multi-modular enzymatic assembly line, characteristic of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. While the specific biosynthetic gene cluster for Enopeptin A has not been fully elucidated in the literature, the well-studied biosynthesis of ADEP1 in Streptomyces hawaiiensis NRRL 15010 provides a reliable blueprint for a hypothetical model of the Enopeptin A pathway.[1][2] This guide will leverage this homologous system to provide a detailed technical overview of the likely biosynthetic route to Enopeptin A.

Hypothetical Biosynthetic Gene Cluster of Enopeptin A

Based on the ADEP1 biosynthetic gene cluster from S. hawaiiensis, the Enopeptin A biosynthetic gene cluster is predicted to be organized into three main functional sub-clusters responsible for the synthesis of the peptide core, the polyene side chain, and the precursor 4-methylproline.

Table 1: Predicted Gene Functions in the Enopeptin A Biosynthetic Cluster (Based on ADEP1 BGC)

| Gene (Homolog) | Proposed Function in Enopeptin A Biosynthesis |

| enoG (adeG) | Nonribosomal Peptide Synthetase (NRPS) - Modules 1 & 2 |

| enoH (adeH) | Nonribosomal Peptide Synthetase (NRPS) - Modules 3-6 |

| enoD (adeD) | Type II Polyketide Synthase (PKS) - Ketoacyl Synthase α subunit |

| enoE (adeE) | Type II Polyketide Synthase (PKS) - Ketoacyl Synthase β subunit |

| enoF (adeF) | Type II Polyketide Synthase (PKS) - Acyl Carrier Protein (ACP) |

| enoA (adeA) | Leucine 2,3-aminomutase-like protein (involved in 4-methylproline biosynthesis) |

| enoB (adeB) | Short-chain dehydrogenase/reductase (involved in 4-methylproline biosynthesis) |

| enoI (adeI) | MbtH-like protein (NRPS accessory protein) |

| enoJ (adeJ) | Transcriptional Regulator |

| enoK (adeK) | ABC Transporter (efflux) |

| enoL (clpPADEP) | ClpP homolog (putative self-resistance protein) |

Note: Gene names for the Enopeptin A pathway (eno) are hypothetical and based on the homologous genes (ade) from the ADEP1 biosynthetic gene cluster.[1][2]

The Biosynthetic Pathway: A Step-by-Step Guide

The biosynthesis of Enopeptin A can be conceptually divided into three parallel and subsequent pathways that converge to form the final molecule.

Synthesis of the Depsipeptide Core via Nonribosomal Peptide Synthesis (NRPS)

The hexapeptide core of Enopeptin A is assembled by a multi-modular NRPS system, predicted to be encoded by enoG and enoH. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The proposed NRPS assembly line for Enopeptin A is detailed below.

Table 2: Predicted NRPS Module and Domain Organization for Enopeptin A Biosynthesis

| Module | Gene | Domain Organization | Substrate |

| 1 | enoG | C-A-PCP | Phenylalanine |

| 2 | enoG | C-A-PCP | Serine |

| 3 | enoH | C-A-PCP | Proline |

| 4 | enoH | C-A-MT-PCP | Alanine (N-methylated) |

| 5 | enoH | C-A-PCP | Alanine |

| 6 | enoH | C-A-PCP-TE | 4-Methylproline |

Abbreviations: C, Condensation domain; A, Adenylation domain; PCP, Peptidyl Carrier Protein domain; MT, Methyltransferase domain; TE, Thioesterase domain.

The process begins with the loading of Phenylalanine onto the first module. The growing peptide chain is then passed sequentially to the downstream modules, with each condensation domain catalyzing peptide bond formation. The serine residue in module 2 is crucial for the eventual formation of the depsipeptide bond. The methyltransferase domain in module 4 is responsible for the N-methylation of the incorporated alanine. Finally, the thioesterase domain in the terminal module catalyzes the release of the assembled hexapeptide and its cyclization via an ester linkage between the carboxyl group of 4-methylproline and the hydroxyl group of serine, forming the depsipeptide ring.

Biosynthesis of the Pentaenone Side Chain by a Type II Polyketide Synthase (PKS)

The pentaenone acyl side chain of Enopeptin A is synthesized by a Type II PKS system, predicted to be encoded by enoD, enoE, and enoF.[1][6] This system is proposed to iteratively condense malonyl-CoA extender units to a starter unit to generate the polyketide chain. Subsequent dehydration and tailoring reactions would then form the conjugated double bond system of the pentaenone moiety. This acyl chain is then likely transferred to the N-terminal Phenylalanine of the NRPS-bound peptide, a process that often occurs at the initiation of nonribosomal peptide synthesis.

Formation of the 4-Methylproline Precursor

Enopeptin A contains the non-proteinogenic amino acid 4-methylproline. The biosynthetic pathway for (2S,4R)-4-methylproline has been elucidated in the biosynthesis of griselimycin (B1672148) and is proposed to be similar in the ADEP1 pathway.[7][8][9] It is hypothesized to start from L-leucine, which undergoes a series of enzymatic modifications catalyzed by enzymes encoded by enoA and enoB. The proposed pathway involves hydroxylation, oxidation, cyclization, and reduction steps.

Experimental Protocols

Investigating the biosynthetic pathway of Enopeptin A would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments, adapted from studies on similar NRPS/PKS systems in Streptomyces.

Identification and Cloning of the Enopeptin A Biosynthetic Gene Cluster

Objective: To isolate and sequence the complete biosynthetic gene cluster for Enopeptin A from Streptomyces sp. RK-1051.

Methodology:

-

Genomic DNA Extraction:

-

Culture Streptomyces sp. RK-1051 in a suitable liquid medium (e.g., TSB or YEME) for 3-5 days.

-

Harvest mycelia by centrifugation and wash with sterile water.

-

Lyse the cells using a combination of lysozyme (B549824) treatment and sonication or bead beating.

-

Extract high-molecular-weight genomic DNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

-

Genome Sequencing and Assembly:

-

Sequence the genomic DNA using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to ensure a high-quality, contiguous genome assembly.

-

Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

-

-

Bioinformatic Analysis to Identify the BGC:

-

Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.

-

Analyze the output for predicted biosynthetic gene clusters, specifically looking for those containing NRPS and PKS genes.

-

Compare the predicted cluster with the known ADEP1 biosynthetic gene cluster from S. hawaiiensis to identify the putative Enopeptin A cluster.

-

-

Cloning of the BGC:

-

Design primers to amplify the entire gene cluster in several overlapping fragments.

-

Alternatively, use a fosmid or BAC library construction approach to clone large fragments of the genomic DNA.

-

Use Gibson assembly or a similar method to stitch the fragments together into a suitable expression vector.

-

Heterologous Expression and Gene Inactivation

Objective: To confirm the function of the cloned gene cluster and individual genes in Enopeptin A biosynthesis.

Methodology:

-

Heterologous Host Selection:

-

Vector Construction and Transformation:

-

Clone the entire Enopeptin A BGC into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).

-

Introduce the expression vector into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Analysis of Heterologous Production:

-

Culture the heterologous host containing the BGC under permissive conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum with an authentic standard of Enopeptin A.

-

-

Gene Inactivation:

-

To confirm the role of specific genes, create in-frame deletions of target genes (e.g., an NRPS gene, a PKS gene, or a precursor biosynthesis gene) within the BGC using PCR-targeting or CRISPR-Cas9-based methods.

-

Introduce the mutated BGC into the heterologous host and analyze for the loss of Enopeptin A production or the accumulation of biosynthetic intermediates.

-

Purification and Structural Elucidation

Objective: To purify Enopeptin A from native or heterologous production and confirm its structure.

Methodology:

-

Large-Scale Fermentation:

-

Grow the producing Streptomyces strain in a large volume of production medium.

-

-

Extraction:

-

Separate the mycelium and culture broth by centrifugation or filtration.

-

Extract the supernatant with ethyl acetate (B1210297) or another suitable organic solvent.

-

Extract the mycelium with acetone (B3395972) or methanol.

-

Combine and concentrate the organic extracts in vacuo.

-

-

Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic steps, which may include:

-